Oxazireno[2,3-a]benzimidazole
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Overview
Description
Oxazireno[2,3-a]benzimidazole is a heterocyclic compound that features a fused ring system combining an oxazirene and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazireno[2,3-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with aldehydes or carboxylic acids in the presence of oxidizing agents such as sodium metabisulphite . Another approach includes the use of metal-free, iodine-promoted synthesis from cyclohexanones and 2-aminopyridines . These reactions often require mild conditions and can be carried out in various solvents.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the condensation of o-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidizing agent . This method is efficient and yields high purity products, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxazireno[2,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Oxazireno[2,3-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of oxazireno[2,3-a]benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with similar structural features but lacking the oxazirene ring.
Pyrido[1,2-a]benzimidazole: Another fused heterocyclic compound with a pyridine ring instead of an oxazirene.
Benzoxazole: Contains an oxygen atom in the ring structure, similar to oxazireno[2,3-a]benzimidazole.
Uniqueness
This compound is unique due to the presence of the oxazirene ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other benzimidazole derivatives and contributes to its diverse applications in research and industry .
Properties
CAS No. |
7127-47-1 |
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Molecular Formula |
C7H4N2O |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
oxazireno[2,3-a]benzimidazole |
InChI |
InChI=1S/C7H4N2O/c1-2-4-6-5(3-1)8-7-9(6)10-7/h1-4H |
InChI Key |
GLSVWQZJMDWANA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2O3 |
Origin of Product |
United States |
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